3-Chloro-4-(3,4-dimethylphenoxy)aniline
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Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-(3,4-dimethylphenoxy)aniline typically involves the reaction of 3,4-dimethylphenol with 3-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
3-Chloro-4-(3,4-dimethylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Scientific Research Applications
3-Chloro-4-(3,4-dimethylphenoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions. It can be used to label or modify proteins, aiding in the identification and characterization of protein structures.
Medicine: While not used directly as a therapeutic agent, it serves as a precursor in the synthesis of potential pharmaceutical compounds. Researchers explore its derivatives for possible medicinal properties.
Industry: In industrial research, it is used to develop new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3,4-dimethylphenoxy)aniline is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as proteins or enzymes, in biological systems. The compound’s structure allows it to form covalent or non-covalent bonds with these targets, potentially altering their function or activity.
Comparison with Similar Compounds
3-Chloro-4-(3,4-dimethylphenoxy)aniline can be compared to other similar compounds, such as:
3-Chloro-4-(3,4-dimethylphenoxy)phenol: This compound has a similar structure but contains a hydroxyl group instead of an amino group. It may exhibit different reactivity and applications due to this structural difference.
3-Chloro-4-(3,4-dimethylphenoxy)benzoic acid:
Properties
IUPAC Name |
3-chloro-4-(3,4-dimethylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(7-10(9)2)17-14-6-4-11(16)8-13(14)15/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCARPLEMPBICF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599147 |
Source
|
Record name | 3-Chloro-4-(3,4-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84865-95-2 |
Source
|
Record name | 3-Chloro-4-(3,4-dimethylphenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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